N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is a chemical compound with significant relevance in pharmacology, particularly as a derivative of haloperidol, an antipsychotic medication. Its chemical formula is and it has a molecular weight of approximately 354.83 g/mol. The compound is categorized under the class of piperidine derivatives and is often utilized in the synthesis of various pharmaceutical agents due to its structural properties and biological activity .
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium is classified as:
The synthesis of N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium typically involves multi-step reactions that include the following key processes:
The synthesis may involve specific reagents such as sodium borohydride for reduction steps and solvents like methanol or acetonitrile for reaction media. Conditions such as temperature control and reaction time are critical to achieving high yields and purity .
The molecular structure of N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium consists of a pyridine ring attached to a butyrophenone moiety, featuring a fluorine atom at the para position relative to the carbonyl group. The presence of a chlorine atom on the phenyl ring further influences its biological activity.
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium participates in various chemical reactions typical for piperidine derivatives:
The reactivity profile is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, which stabilize certain intermediates during chemical transformations.
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium exhibits antipsychotic properties primarily through its action on dopamine receptors in the central nervous system. It acts as an antagonist at dopamine D2 receptors, thereby modulating neurotransmitter activity and alleviating symptoms associated with psychotic disorders.
Research indicates that compounds similar to N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium show affinity for serotonin receptors as well, contributing to their therapeutic effects and side effect profiles .
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium finds applications in:
N-(4'-Fluorobutyrophenone)-4-(4-chlorophenyl)pyridinium (commonly abbreviated as HPP⁺) is a quaternary ammonium metabolite derived from the biotransformation of the antipsychotic drug haloperidol. This metabolic conversion occurs via a two-step process: initial dehydration of haloperidol’s piperidinyl ring forms 4-(4-chlorophenyl)-1,2,3,6-tetrahydropyridine (HPTP), followed by CYP3A-mediated oxidation to yield the pyridinium species HPP⁺ [4] [9]. Structural characterization confirms HPP⁺ retains haloperidol’s 4-fluorobutyrophenone and 4-chlorophenyl moieties but features a positively charged pyridinium ring instead of the parent compound’s piperidine group [6] [9]. This transformation is pharmacologically significant as HPP⁺ accumulates in brain tissues following systemic haloperidol administration, with studies in rats showing progressive increases in cerebral concentrations over 3 hours post-dosing [4].
Table 1: Metabolic Pathway of Haloperidol to HPP⁺
Precursor | Intermediate | Final Metabolite | Catalyzing Enzyme |
---|---|---|---|
Haloperidol (C₂₁H₂₃ClFNO₂) | HPTP (C₂₁H₂₁ClFNO) | HPP⁺ (C₂₁H₁₈ClFNO⁺) | CYP3A (liver microsomes) |
Piperidin-4-ol structure | 1,2,3,6-Tetrahydropyridine | Pyridinium ion | Ketoconazole-sensitive |
HPP⁺ belongs to a class of neurotoxic pyridinium metabolites observed in structurally related antipsychotics. Key structural analogs include:
These metabolites exhibit shared physicochemical properties such as permanent positive charge and aromatic π-electron systems, which facilitate binding to neuromelanin in dopaminergic neurons [1]. Binding studies using synthetic melanin reveal HPP⁺ interacts with two classes of sites: high-affinity (Kd1 = 20.2 nM) and low-affinity (Kd2 = 4.0 µM), indicating reversible accumulation in pigmented neural tissues [1]. Unlike haloperidol, HPP⁺’s neurotoxicity in rat mesencephalic cultures is independent of dopamine transporter (DAT) uptake, as evidenced by insensitivity to the DAT inhibitor GBR 12909 [1].
Table 2: Structural and Binding Properties of Antipsychotic-Derived Pyridinium Metabolites
Metabolite | Parent Drug | Key Structural Features | Melanin Binding Affinity (Kd) |
---|---|---|---|
HPP⁺ | Haloperidol | 4-(4-Chlorophenyl)pyridinium, 4-fluorobutyrophenone | High-affinity: 20.2 nM; Low-affinity: 4.0 µM |
Droperidol pyridinium | Droperidol | Phenylpyridinium, 4-fluorobutyrophenone | Not reported |
BCPP⁺ | Benperidol | 4-(4-Bromophenyl)pyridinium | Similar biphasic binding |
The diphenylbutylpiperidine scaffold—exemplified by drugs like pimozide—shares critical pharmacophoric elements with HPP⁺’s precursor haloperidol. These include:
Strategic modifications to this scaffold aim to mitigate pyridinium metabolite formation. For example:
Table 3: Structural Modifications to Prevent Pyridinium Metabolite Formation
Modified Scaffold | Representative Compound | Key Design Change | D2 Receptor Affinity (Ki, nM) |
---|---|---|---|
Piperidine (reference) | Haloperidol | N/A | 0.89 |
1,4-Diazepane | Compound 13 | 7-membered ring prevents aromatization | 1.6 |
Tropane | Compound 5 | Bridged ring system | 1.6 |
Pyrrolidine | (+)-8 | 5-membered ring contraction | 51.1 |
Comprehensive Compound List
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1